molecular formula C18H16N2O2 B1212853 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- CAS No. 6535-42-8

1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-

Cat. No. B1212853
CAS RN: 6535-42-8
M. Wt: 292.3 g/mol
InChI Key: JSEYDVLGSMLKDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-, and related compounds typically involves azo coupling reactions, where an aromatic amine is diazotized and then coupled with a phenol or naphthol compound. For example, the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in an acetic acid medium results in a closely related compound, showcasing the typical synthetic pathway for such azo compounds (Karanth et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-, and its derivatives are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed insights into the molecular vibrations, the electronic environment of the hydrogen and carbon atoms, and the molecular weight, respectively, facilitating a comprehensive understanding of the compound's structure (Karanth et al., 2018).

Chemical Reactions and Properties

Azo compounds like 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-, participate in various chemical reactions, including cyclometalation, where the azo compound interacts with metal ions to form complex structures. This reactivity is exploited in synthesizing metal-organic frameworks and other coordination compounds (Klaus & Rys, 1981).

Physical Properties Analysis

The physical properties of 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-, such as its solubility, melting point, and crystallinity, are crucial for its application in dyeing and material science. These properties are influenced by the compound's molecular structure and the nature of substituents attached to the aromatic rings.

Chemical Properties Analysis

The chemical properties of azo compounds, including their stability, reactivity towards light and heat, and the ability to undergo tautomerism, are significant for their applications in dyes and pigments. For instance, the UV-visible absorption spectra of azo dyes are studied to understand the effect of solvent polarity and the nature of substituents on the dye's color and stability (Rufchahi & Gilani, 2012).

Scientific Research Applications

1. Nanoparticle Preparation and Theoretical Studies

  • "1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-" derivatives have been studied for their potential in nanoparticle preparation. For instance, 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol nanoparticles were prepared using a liquid precipitation method. These particles displayed excellent electrophoretic properties and were characterized by SEM and ζ-potential measurements. Theoretical studies using density functional theory (DFT) provided insights into the structure and geometry of such compounds (Le, An, & Chen, 2010).

2. Vibrational Studies and Optical Properties

  • Vibrational studies and investigations into the electronic and non-linear optical properties of compounds like Sudan III, which share structural similarities with "1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-," were conducted. These studies utilized DFT calculations to analyze the molecular structure and properties, contributing to a deeper understanding of their potential applications in non-linear optics (Eşme & Sagdinc, 2013).

3. Electrophoretic Display Applications

  • Research into the electrophoretic properties of 1-naphthalenol azo derivatives indicates potential applications in electrophoretic display technologies. The particles' size, distribution, and electrical characteristics were key factors in determining their suitability for such applications (Le, An, & Chen, 2010).

4. Electrochemical Behavior in Industrial Applications

  • The electrochemical behavior of azonaphthol derivatives, including 1-naphthalenol azo compounds, has been studied in the context of industrial applications. These studies explored the electroreduction processes of these compounds, revealing insights into their potential industrial uses, especially in contexts requiring specific electrochemical properties (Jayadevappa et al., 2006).

5. Photocatalytic Applications

  • Research on azo dyes related to "1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-" has also focused on their photocatalytic removal from solutions. This is crucial for environmental applications, particularly in water purification and treatment. Studies have examined the effectiveness of photocatalytic processes using ZnO and modified ZnO for dye degradation, highlighting the compound's relevance in environmental remediation (Al-gubury et al., 2022).

6. Potential in Chiral Catalysis

  • Some derivatives of 1-naphthalenol azo compounds have been studied for their potential use as chiral catalysts in organic reactions. This includes research into compounds like 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, which have shown promise in catalyzing addition reactions of dialkylzinc compounds with aldehydes (Huang et al., 2007).

properties

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-14-9-7-13(8-10-14)19-20-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEYDVLGSMLKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064402
Record name 4-((4-Ethoxyphenyl)azo)naphthol
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-

CAS RN

6535-42-8
Record name Solvent Red 3
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Record name CI 12010
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Record name 1-Naphthalenol, 4-[2-(4-ethoxyphenyl)diazenyl]-
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Record name 4-((4-Ethoxyphenyl)azo)naphthol
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Record name 4-[(4-ethoxyphenyl)azo]naphthol
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Record name SOLVENT RED 3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Abd-El-Aziz, A Alsaggaf, E Assirey, A Naqvi… - International Journal of …, 2021 - mdpi.com
The high biological activity of the chromene compounds coupled with the intriguing optical features of azo chromophores prompted our desire to construct novel derivatives of chromene …
Number of citations: 15 www.mdpi.com
B Substance - 2016 - researchgate.net
Pursuant to sections 68 or 74 of the Canadian Environmental Protection Act, 1999 (CEPA 1999), the Ministers of the Environment and of Health have conducted a screening …
Number of citations: 4 www.researchgate.net
BS Grouping, CAS Dyes - ec.gc.ca
Environment and Climate Change Canada - Evaluating Existing Substances - Screening Assessment - Aromatic Azo and Benzidine-based Substance Grouping - Certain Azo Solvent …
Number of citations: 0 www.ec.gc.ca
AT Alsaggaf - 2016 - islandscholar.ca
In this thesis, a series of novel chromene derivatives based on three different moieties of biologically active compounds were synthesized and their antimicrobial and cytotoxic activities …
Number of citations: 1 islandscholar.ca

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